molecular formula C10H18Cl2N2 B574290 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride CAS No. 180080-29-9

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Cat. No.: B574290
CAS No.: 180080-29-9
M. Wt: 237.168
InChI Key: BOZGPPLHJDNZCJ-UHFFFAOYSA-N
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Description

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA through intercalation, which can influence the activity of topoisomerase enzymes . This interaction can lead to the inhibition of topoisomerase II, affecting DNA replication and transcription processes. Additionally, this compound can form complexes with proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, the compound can interact with proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound can induce beneficial effects, such as the inhibition of tumor growth . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes . For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in nucleotide levels and metabolic flux . These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression . Additionally, its presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride typically involves the reaction of 4-nitroaniline with 2-dimethylaminoethyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by reduction of the nitro group to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, primary amines, and substituted aromatic compounds.

Scientific Research Applications

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride
  • Benzoic acid, 2,2’-[[2,4(3,5 or 4,6)-dihydroxyphenylene]bis(azo)]bis-, bis[2-(dimethylamino)ethyl] ester, dihydrochloride

Uniqueness

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological molecules. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGPPLHJDNZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696063
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-29-9
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180080-29-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using the compound obtained in Example 97 as a starting material and after adding a solution of hydrogen chloride (4N) in 1,4-dioxane, the same procedure of Example 2 gave 2.37 g of the titled compound (yield, 85%).
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